molecular formula C28H16O3 B14417552 1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one CAS No. 86772-83-0

1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one

Cat. No.: B14417552
CAS No.: 86772-83-0
M. Wt: 400.4 g/mol
InChI Key: PKCDPODPQMQYCQ-UHFFFAOYSA-N
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Description

1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, photochemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anthracene followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes.

Scientific Research Applications

1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar structural features.

    Anthraquinone: An oxidized form of anthracene with similar chemical properties.

    Hydroxyanthracene: A reduced form of anthracene with hydroxyl groups.

Uniqueness

1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and oxo groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives.

Properties

CAS No.

86772-83-0

Molecular Formula

C28H16O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-hydroxy-10-(10-oxoanthracen-9-ylidene)anthracen-9-one

InChI

InChI=1S/C28H16O3/c29-23-15-7-14-22-25(18-10-3-6-13-21(18)28(31)26(22)23)24-16-8-1-4-11-19(16)27(30)20-12-5-2-9-17(20)24/h1-15,29H

InChI Key

PKCDPODPQMQYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)O

Origin of Product

United States

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